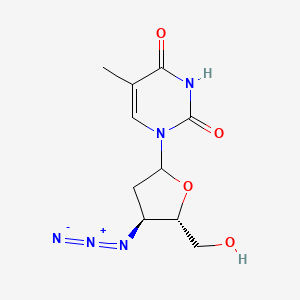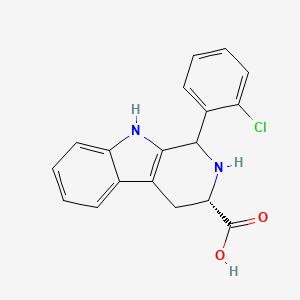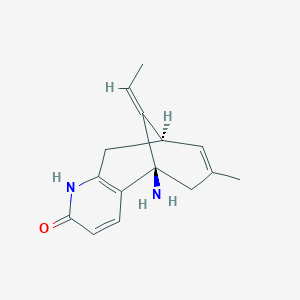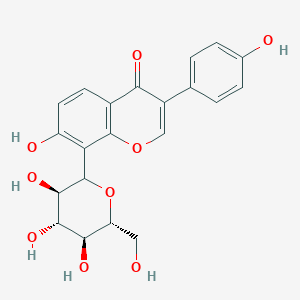
Concanavalin
説明
Concanavalin is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Concanavalin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Concanavalin including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Model for Acute Hepatitis : Concanavalin A is used as a model for acute immune-mediated hepatitis in mice, relevant to human autoimmune hepatitis and acute viral hepatitis. This model helps understand the pathogenesis of liver diseases and immune activation mechanisms (Heymann et al., 2015).
Neurological Research : It blocks the desensitization of glutamate receptors on insect muscle fibers, providing insights into neurotransmitter functions and receptor dynamics (Mathers & Usherwood, 1976).
Cell Surface Dynamics : Concanavalin A is employed in studying cell surface structures and metabolic stimulation mechanisms, as shown in its impact on potassium compartmentation in Ehrlich ascites tumor cells (Inoue et al., 1975).
Myelin Research : It aids in visualizing carbohydrates in myelin, helping to understand nerve structure and function (Wood & McLaughlin, 1975).
Cancer Therapy : Concanavalin A demonstrates anti-tumor properties, inducing autophagy in hepatoma cells and potentially acting as an anti-cancer agent (Lei & Chang, 2007); (Li et al., 2011).
Binding Specificity in Cancer Treatment : Studies on Concanavalin A's carbohydrate binding specificity reveal insights into its potential for treating cancerous tumors (Gerlits et al., 2017).
Glucose Sensing in Diabetes : Concanavalin A's application in affinity biosensors for in vivo glucose monitoring in diabetics is explored, considering its glucose- and mannose-specific lectin properties (Ballerstadt et al., 2006).
Embryonic Development : It has been used to study protein synthesis during preimplantation mouse embryogenesis, contributing to developmental biology research (Magnuson & Epstein, 1981).
Leukocyte Metabolism : Concanavalin A serves as a probe for studying leukocyte metabolic stimulation, enhancing understanding of immune cell functions (Romeo et al., 1974).
Plant Cell Agglutination : Its agglutinating effects on protoplasts from Daucus carota provide insights into plant cell biology and membrane structures (Glimelius et al., 1974).
Oncornavirus Research : Concanavalin A is utilized in the purification of oncornaviruses, aiding in virological studies and understanding of virus-cell interactions (Stewart et al., 1973).
Membrane Enzyme Studies : It perturbs membrane enzymes, activating Mg++-ATPase and inactivating 5′-nucleotidase, which is critical for understanding cell signaling and enzyme regulation (Carraway et al., 1975).
Neural Development : Its impact on neurulation and nuclear migration in chick embryos contributes to neurodevelopmental research (Lee, 1976).
Liver Cell Damage Study : Concanavalin A is used to study liver cell damage and intracellular pathways triggered by tumor necrosis factor in mice, advancing hepatology research (Trautwein et al., 1998).
Olfactory Development : It binds to the epithelial surface of the developing mouse olfactory placode, providing insights into sensory organ development (Smuts, 1977).
特性
IUPAC Name |
1-[(4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOMLICNUCNMMY-KJFJCRTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Concanavalin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7782650.png)
![1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782654.png)
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B7782664.png)



![(8S)-6-amino-2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B7782684.png)


![2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B7782721.png)

![(1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B7782749.png)

